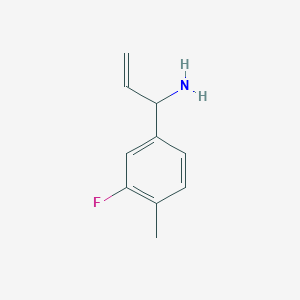

1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine

Description

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

1-(3-fluoro-4-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12FN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3 |

InChI Key |

IWYIGOHZXIOOKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C=C)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine generally proceeds via multi-step organic transformations involving:

- Starting Material: 3-fluoro-4-methylbenzaldehyde or its derivatives.

- Key Reaction: Formation of the propenylamine side chain through condensation and amination steps.

A common synthetic strategy involves the following steps:

Formation of α,β-Unsaturated Carbonyl Intermediate:

- The Claisen-Schmidt condensation between 3-fluoro-4-methylbenzaldehyde and acetaldehyde or a suitable ketone under basic conditions (e.g., sodium hydroxide in ethanol) produces an α,β-unsaturated ketone intermediate.

- This step is typically carried out at room temperature or mild reflux and monitored by thin-layer chromatography (TLC) until completion (up to 24 hours).

-

- The α,β-unsaturated ketone is converted into the corresponding propenylamine by reductive amination.

- This involves reaction with ammonia or an amine source in the presence of reducing agents such as hydrogen gas with palladium on carbon (Pd/C) catalyst or chemical reductants.

- The reduction is conducted under mild conditions to preserve the double bond and avoid over-reduction.

Example Reaction Conditions

Industrial Production Considerations

Industrial scale synthesis optimizes parameters such as:

- Reaction Time and Temperature: Controlled to maximize yield and minimize side products.

- Catalyst Loading: Optimized for cost-effectiveness and catalyst recycling.

- Solvent Selection: Ethanol is commonly used for its favorable properties.

- Continuous Flow Systems: May be employed for scalability and reproducibility.

Research Findings and Optimization

- Yield: Claisen-Schmidt condensation followed by reductive amination typically achieves yields above 70%, depending on reaction conditions and purification efficiency.

- Selectivity: Use of mild reducing conditions preserves the alkene moiety, critical for the bioactivity of the compound.

- Characterization: NMR (1H and 13C), FTIR, and mass spectrometry confirm the chemical structure and purity.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| α,β-Unsaturated Ketone Formation | Claisen-Schmidt condensation | 3-fluoro-4-methylbenzaldehyde, NaOH, ethanol | 75-85 | Room temp or mild reflux, 24 h |

| Reductive Amination | Reduction of ketone to propenylamine | H2, Pd/C catalyst, NH3 or amine, mild pressure | 70-80 | Selective reduction, mild conditions |

| Purification | Crystallization or chromatography | Ethanol or suitable solvents | - | Ensures product purity |

Additional Notes

- The compound’s fluorine substitution influences reactivity, necessitating careful control of reaction conditions to avoid side reactions such as fluorine displacement.

- Alternative synthetic routes may involve nitro compound reduction, but these are less common for this specific compound due to potential over-reduction or side reactions.

- Analytical methods such as TLC, NMR, and LC-MS are essential throughout synthesis for monitoring reaction progress and product verification.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form the corresponding saturated amine.

Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Research indicates that 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine exhibits significant biological activity, particularly in relation to neurological disorders. Its interaction with neurotransmitter receptors suggests potential applications in treating conditions such as:

- Depression

- Anxiety

The compound may modulate signaling pathways and influence enzyme activity, contributing to its therapeutic potential.

Neurological Disorders

Studies have shown that this compound can interact with specific molecular targets involved in neurotransmission. For example, its effects on serotonin and dopamine receptors have been investigated, indicating a possible role in mood regulation.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Depression Models : In animal models of depression, administration of this compound resulted in reduced depressive behaviors, suggesting its potential as an antidepressant .

- Anxiety Models : Similar studies have demonstrated anxiolytic effects, with significant reductions in anxiety-like behaviors observed after treatment with this compound .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets. The presence of the fluoro and methyl groups enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares structural analogues based on aryl substituents and amine configurations:

*Calculated based on molecular formula C₁₀H₁₂FN.

Key Observations :

- Steric Effects : Bromine in 1-(4-bromophenyl)prop-2-en-1-amine adds steric bulk, which may hinder catalytic hydrogenation efficiency compared to smaller substituents like methyl or fluoro .

- Electronic Modulation : Ethoxy groups (e.g., in 2-(4-ethoxyphenyl)prop-2-en-1-amine) enhance electron density on the aryl ring, altering substrate-catalyst interactions during asymmetric hydrogenation .

Reactivity and Pharmacological Potential

- Enantioselective Transformations : Fluorinated aryl groups (as in the target compound) may improve enantiomeric excess in hydrogenation due to stronger substrate-catalyst interactions .

- Metabolic Stability: Fluorine’s electronegativity could enhance metabolic stability compared to non-halogenated analogues, a trait observed in fluorinated pharmaceuticals like ciprofloxacin .

Biological Activity

1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine, a member of the phenylpropylamine class, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, significantly influence its chemical properties and biological interactions.

- Molecular Formula : C10H12FN

- Molecular Weight : 165.21 g/mol

- Key Structural Features :

- Fluorine atom enhances lipophilicity.

- Methyl group influences receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable interactions with neurotransmitter receptors, suggesting potential applications in treating conditions such as depression and anxiety. Its ability to modulate signaling pathways and influence enzyme activity contributes to its therapeutic potential .

The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction may enhance neurotransmitter release and receptor activity, which are crucial for mood regulation and cognitive functions .

Therapeutic Applications

This compound is being investigated for its potential in:

- Neurological Disorders : Modulating neurotransmitter systems could provide therapeutic benefits for conditions like depression and anxiety.

- Cancer Treatment : Preliminary studies suggest it may inhibit certain cancer cell lines by interfering with critical cellular signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Neurological Effects

In a study focusing on the effects of this compound on animal models, significant improvements in depressive behavior were observed following administration. The compound's ability to modulate serotonin levels was highlighted as a key mechanism behind these effects .

Case Study: Anticancer Activity

Another investigation examined the compound's effects on various cancer cell lines, including leukemia and melanoma. Results indicated that it could effectively reduce cell viability by inducing apoptosis through modulation of cell signaling pathways related to growth factor receptors .

Synthesis and Structural Studies

The synthesis of this compound typically involves several key steps:

- Formation of the Phenyl Ring : Utilizing aromatic substitution reactions.

- Fluorination : Incorporating fluorine into the aromatic system to enhance biological activity.

- Amine Functionalization : Finalizing the structure with amine groups for receptor interaction.

These synthetic routes allow for efficient production in laboratory settings, enabling further research into its biological properties .

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling patterns) and confirms amine protonation .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns .

- X-ray Diffraction : Single-crystal X-ray analysis with SHELX refines bond lengths/angles and detects intermolecular interactions (e.g., C–H···F bonds) .

How do hydrogen-bonding networks and graph set analysis explain the crystal packing of this amine?

Advanced Research Question

Graph set analysis (GSA) categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystals, revealing how N–H···F or N–H···π interactions stabilize the lattice . SHELXL-refined data show that fluorine’s electronegativity directs molecular alignment, while methyl groups introduce steric effects, altering packing density . Computational tools (e.g., Mercury) model these interactions to predict solubility and stability.

What purification challenges arise with this compound, and how are they methodologically addressed?

Basic Research Question

Challenges include separating regioisomers and removing residual catalysts. Strategies:

- Chromatography : Gradient elution with silica gel and polar solvents (e.g., ethyl acetate/hexane) resolves structurally similar impurities .

- Recrystallization : Solvent pairs (e.g., ethanol/water) exploit solubility differences at low temperatures.

- Distillation : Short-path distillation under reduced pressure minimizes thermal decomposition .

How can computational modeling predict the compound’s reactivity in catalytic systems?

Advanced Research Question

Density Functional Theory (DFT) calculates transition-state energies for allylation or amination steps, identifying favorable pathways (e.g., Ir-mediated C–N bond formation) . Molecular docking simulations assess interactions with biological targets (e.g., enzyme active sites), guiding derivatization for pharmacological studies. Software like Gaussian or ORCA models frontier molecular orbitals to predict electrophilic/nucleophilic sites .

What safety protocols are essential for handling this amine in laboratory settings?

Basic Research Question

- PPE : Gloves, goggles, and lab coats prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- Storage : Air-sensitive; store under nitrogen at –20°C in amber glass to prevent degradation .

How do substituents (fluoro, methyl) influence the compound’s electronic properties and bioactivity?

Advanced Research Question

- Fluorine : Enhances metabolic stability via C–F bond inertia and modulates electron density at the aromatic ring, affecting π-π stacking in enzyme inhibition .

- Methyl : Steric hindrance reduces rotational freedom, potentially increasing selectivity in receptor binding. Electrochemical studies (cyclic voltammetry) quantify substituent effects on redox potentials .

What contradictions exist in reported synthetic yields, and how are they resolved?

Advanced Research Question

Discrepancies arise from solvent purity, catalyst aging, or moisture sensitivity. Resolution strategies:

- Reproducibility Studies : Strict anhydrous conditions and freshly distilled solvents .

- In situ Monitoring : ReactIR tracks intermediate formation to identify quenching points .

- Statistical Design : DoE (Design of Experiments) optimizes variables (e.g., temperature, stoichiometry) .

How is the compound utilized in designing covalent inhibitors or prodrugs?

Advanced Research Question

The α,β-unsaturated enamine moiety acts as a Michael acceptor in covalent inhibitors, targeting cysteine residues in enzymes (e.g., viral proteases) . Prodrug derivatization (e.g., HCl salt formation) enhances bioavailability, validated via in vitro permeability assays (Caco-2 cells) and pharmacokinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.